1-(3-Methoxypropanesulfonyl)piperidin-4-ol
Overview
Description
“1-(3-Methoxypropanesulfonyl)piperidin-4-ol”, also known as 3-MPP, is a small molecule with the molecular formula C9H19NO4S and a molecular weight of 237.32 g/mol. It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO4S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the current search results.Scientific Research Applications
Antibacterial and Antioxidant Properties
- A series of compounds similar to 1-(3-Methoxypropanesulfonyl)piperidin-4-ol were synthesized and tested for their antibacterial and antioxidant properties. Some hydrochlorides derived from these compounds showed moderate antibacterial activity, while others exhibited high antioxidant activity (Гаспарян et al., 2011).
Selective Killing of Bacterial Persisters
- A chemical compound structurally related to this compound was found to selectively kill bacterial persisters tolerant to antibiotic treatment, demonstrating its potential in addressing antibiotic resistance (Kim et al., 2011).
Corrosion Inhibition
- Piperidine derivatives, including those structurally similar to this compound, have been studied for their corrosion inhibition properties on iron. These studies involved quantum chemical calculations and molecular dynamics simulations to understand their effectiveness (Kaya et al., 2016).
Structural Studies in Antimicrobial Compounds
- Compounds structurally related to this compound have been synthesized and analyzed for their antimicrobial activity. These studies include X-ray diffraction and molecular docking analyses to understand the structure-activity relationships (Okasha et al., 2022).
Kinetic and Mechanism Studies in Organic Chemistry
- The kinetics and mechanisms of reactions involving compounds similar to this compound have been studied, providing insight into the behavior of such compounds in various chemical reactions (Castro et al., 2001).
Synthesis of Natural Product Analogues
- Research has been conducted on the synthesis of natural product analogues using frameworks similar to this compound, highlighting their potential in the development of pharmacologically interesting compounds (Ibenmoussa et al., 1998).
Safety and Hazards
properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYTMXSAIZTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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